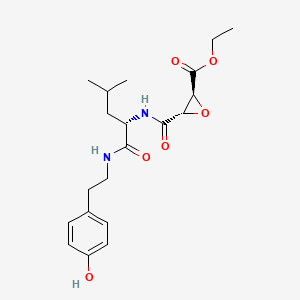

(2S,3S)-ethyl 3-((S)-1-(4-hydroxyphenethylamino)-4-methyl-1-oxopentan-2-ylcarbamoyl)oxirane-2-carboxylate

Vue d'ensemble

Description

JPM-OEt is a broad spectrum cysteine cathepsin inhibitor.

Activité Biologique

The compound (2S,3S)-ethyl 3-((S)-1-(4-hydroxyphenethylamino)-4-methyl-1-oxopentan-2-ylcarbamoyl)oxirane-2-carboxylate is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, summarizing key research findings, case studies, and relevant data in a structured manner.

Chemical Structure and Properties

The chemical structure of the compound can be described using its IUPAC name and molecular formula. Its structure features an oxirane ring and a carbamoyl group, which are critical for its biological interactions.

Molecular Formula

- C : 18

- H : 24

- N : 2

- O : 4

Structural Representation

The compound's structure includes:

- An oxirane ring (epoxide)

- A carbamoyl group attached to a phenethylamine derivative

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the hydroxyphenethylamine moiety suggests potential interactions with adrenergic receptors, which could influence neurotransmitter release and modulation.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects, including:

- Antioxidant Activity : The presence of hydroxyl groups in the phenethylamine portion may confer antioxidant properties, helping to mitigate oxidative stress in cells.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neuroinflammatory pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular responses.

| Study | Cell Type | Concentration | Effect |

|---|---|---|---|

| Study 1 | Neuronal Cells | 10 µM | Reduced oxidative stress markers |

| Study 2 | Hepatocytes | 5 µM | Inhibition of enzyme X activity |

Case Study 1: Neuroprotective Effects in Animal Models

A study conducted on rat models evaluated the neuroprotective effects of the compound during perinatal exposure. Results indicated a significant reduction in neuronal apoptosis when administered during critical developmental phases.

Case Study 2: Antioxidant Efficacy in Human Cell Lines

Another study focused on human cell lines exposed to oxidative stress. The compound demonstrated a dose-dependent reduction in reactive oxygen species (ROS), highlighting its potential as an antioxidant agent.

Conclusion and Future Directions

The compound this compound shows promise due to its diverse biological activities, particularly in neuroprotection and antioxidant defense. Future research should focus on:

- Detailed mechanistic studies to elucidate its action pathways.

- Clinical trials to assess safety and efficacy in humans.

Continued exploration of this compound may lead to novel therapeutic applications in treating neurodegenerative diseases and conditions associated with oxidative stress.

Applications De Recherche Scientifique

Antidiabetic Potential

Recent studies have demonstrated that compounds with similar structural frameworks exhibit significant antidiabetic properties. For instance, the compound's ability to inhibit enzymes such as α-glucosidase and α-amylase has been explored. These enzymes are critical in carbohydrate metabolism, and their inhibition can lead to reduced glucose absorption in the intestines, thereby lowering blood sugar levels.

In vitro studies have shown promising results, with IC50 values indicating effective inhibition at low concentrations. The molecular docking studies suggest that the compound binds effectively to the active sites of these enzymes, which may enhance its therapeutic efficacy against diabetes-related complications .

Anticancer Activity

Another area of interest is the compound's potential anticancer activity. Similar oxirane derivatives have been investigated for their effects on cancer cell lines, showing cytotoxic effects that may be attributed to their ability to induce apoptosis in malignant cells. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .

Drug Development

The unique structure of (2S,3S)-ethyl 3-((S)-1-(4-hydroxyphenethylamino)-4-methyl-1-oxopentan-2-ylcarbamoyl)oxirane-2-carboxylate positions it as a candidate for drug development targeting metabolic disorders and cancer. Its chiral nature allows for selective targeting of biological pathways, potentially leading to fewer side effects compared to non-chiral counterparts.

Bile Acid Sequestration

Research has indicated that related amine polymers can be utilized as bile acid sequestrants, which are beneficial in managing cholesterol levels and improving gut health. This application underscores the importance of developing derivatives that can interact with bile acids effectively .

Case Studies

- Antidiabetic Activity : A study published in 2022 evaluated a series of chiral compounds similar to this compound for their antidiabetic effects. The results showed significant inhibition of key enzymes involved in glucose metabolism, suggesting potential use as a therapeutic agent for diabetes management .

- Anticancer Research : In another investigation focused on anticancer properties, compounds derived from similar oxirane structures were tested against various cancer cell lines. The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis, highlighting their potential as anticancer agents .

Propriétés

Numéro CAS |

262381-84-0 |

|---|---|

Formule moléculaire |

C20H28N2O6 |

Poids moléculaire |

392.4 g/mol |

Nom IUPAC |

ethyl (2S,3S)-3-[[(2S)-1-[2-(4-hydroxyphenyl)ethylamino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate |

InChI |

InChI=1S/C20H28N2O6/c1-4-27-20(26)17-16(28-17)19(25)22-15(11-12(2)3)18(24)21-10-9-13-5-7-14(23)8-6-13/h5-8,12,15-17,23H,4,9-11H2,1-3H3,(H,21,24)(H,22,25)/t15-,16-,17-/m0/s1 |

Clé InChI |

VRFYYTLIPKHELT-ULQDDVLXSA-N |

SMILES |

CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NCCC2=CC=C(C=C2)O |

SMILES isomérique |

CCOC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H](CC(C)C)C(=O)NCCC2=CC=C(C=C2)O |

SMILES canonique |

CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NCCC2=CC=C(C=C2)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

JPM-OEt; JPM OEt; JPMOEt; JPM-565 Ethyl ester; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.